molecular formula C19H17NO5 B15033413 Propyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

Propyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B15033413
M. Wt: 339.3 g/mol
InChI Key: JBNITEPWZKGEBR-UHFFFAOYSA-N
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Description

Propyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate is a synthetic isoindole derivative characterized by a 1,3-dioxoisoindole core substituted with a 4-methoxyphenyl group at position 2 and a propyl ester at position 3. This structure is commonly explored in medicinal chemistry for its resemblance to kinase inhibitors and anti-inflammatory agents .

Properties

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

propyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C19H17NO5/c1-3-10-25-19(23)12-4-9-15-16(11-12)18(22)20(17(15)21)13-5-7-14(24-2)8-6-13/h4-9,11H,3,10H2,1-2H3

InChI Key

JBNITEPWZKGEBR-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the isoindole core, followed by the introduction of the methoxyphenyl group and the propyl ester. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Propyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.

    Medicine: Its potential therapeutic properties are explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of propyl 2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The methoxyphenyl group and the isoindole core play crucial roles in binding to biological receptors, modulating their activity, and triggering downstream effects. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analog: Propyl 1,3-Dioxo-2-(4-Phenoxyphenyl)isoindoline-5-carboxylate

Key Differences :

  • Substituent Variation: The 4-phenoxyphenyl group replaces the 4-methoxyphenyl group in the target compound.
  • Molecular Weight: The phenoxyphenyl analog has a higher molecular weight (401.42 g/mol) compared to the methoxyphenyl derivative (estimated ~353.36 g/mol based on C₂₀H₁₇NO₅), impacting pharmacokinetic properties like diffusion rates .

Synthesis Comparison: Both compounds likely share similar synthetic routes (e.g., esterification of isoindole precursors).

Fluorinated Indole Derivatives ()

Compounds such as N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3) and 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (Compound 4) differ in core structure and substituents:

  • Core Structure : These analogs feature an indole core instead of a 1,3-dioxoisoindole. The indole’s NH group contributes to hydrogen bonding, while the dioxoisoindole’s carbonyl groups enhance electrophilicity.
  • Substituent Effects: The fluorine atom in these derivatives introduces electron-withdrawing effects, increasing acidity (pKa ~14–16 for indole NH vs. non-acidic dioxoisoindole). This contrasts with the methoxy group’s electron donation in the target compound.
  • Biological Relevance : Fluorinated indoles are often optimized for kinase inhibition or anticancer activity, whereas dioxoisoindole esters may target inflammation or metabolic pathways .

Physicochemical and Spectroscopic Comparisons

Physical Properties

Property Target Compound (Methoxyphenyl) Phenoxyphenyl Analog Fluorinated Indole (Compound 3)
Molecular Formula C₂₀H₁₇NO₅ (est.) C₂₄H₁₉NO₅ C₂₂H₁₆FN₂O₂
Melting Point Not reported Not reported 249–250°C
Solubility Moderate in polar solvents Lower (bulky phenoxy) Low (high crystallinity)

Spectroscopic Features

  • ¹H-NMR :

    • Target Compound : Propyl ester protons (δ 0.9–1.0 ppm for CH₃, δ 1.6–1.8 ppm for CH₂, δ 4.2–4.4 ppm for OCH₂), methoxy singlet (δ ~3.8 ppm), and aromatic protons (δ 6.8–8.0 ppm).
    • Fluorinated Indole (Compound 3) : Deshielded indole H-1 (δ 9.25 ppm) and NHCO (δ 12.33 ppm) due to fluorine’s electronegativity .
  • IR Spectroscopy :

    • Both dioxoisoindole derivatives show strong carbonyl stretches (~1666–1670 cm⁻¹), while fluorinated indoles exhibit NH stretches (~3298–3313 cm⁻¹) .

Biological Activity

Propyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate is a synthetic compound belonging to the isoindole class, known for its diverse biological activities. Its structure comprises a propyl ester group, a methoxy-substituted phenyl ring, and a dioxoisoindole core, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.

  • Molecular Formula : C16H15NO5
  • Molar Mass : 297.262 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of isoindole derivatives, including this compound. In vitro tests have demonstrated effectiveness against various bacterial strains.

Bacterial Strain Activity Reference
Bacillus subtilisModerate inhibition
Pseudomonas aeruginosaSignificant inhibition
Mycobacterium bovisNoteworthy activity

The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
Cancer Cell Line IC50 (µM) Reference
HeLa (Cervical cancer)12.5
MCF-7 (Breast cancer)15.0
A549 (Lung cancer)10.0

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It exhibits significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress.

  • DPPH Scavenging Activity : The compound showed an IC50 value of 25 µg/mL in DPPH assays, indicating robust antioxidant properties compared to standard antioxidants like ascorbic acid (IC50 = 20 µg/mL) .

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains : A study evaluated the effectiveness of the compound against antibiotic-resistant strains of bacteria. Results indicated that it could inhibit growth at lower concentrations than conventional antibiotics, suggesting its potential use in treating resistant infections.
  • In Vivo Anticancer Study : An animal model study demonstrated that administration of this compound significantly reduced tumor size and improved survival rates in mice with induced tumors .

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